(S)-tert-Butyl 2-amino-2-cyclohexylacetate hydrochloride
Overview
Description
(S)-tert-Butyl 2-amino-2-cyclohexylacetate hydrochloride, also known as S-BCHA, is an organic compound used in various scientific research applications. It is a derivative of cyclohexylacetate, an acid found in many plants, and is commonly used as an intermediate in the synthesis of other organic compounds. S-BCHA is used in various scientific research applications, including biochemical and physiological studies, and has a wide range of advantages and limitations for laboratory experiments.
Scientific Research Applications
Catalytic Processes
One of the scientific applications of related compounds to (S)-tert-butyl 2-amino-2-cyclohexylacetate hydrochloride involves catalytic processes. For instance, the acetylation of tert-butanol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) has been extensively studied. This process involves the nucleophilic attack of DMAP at the anhydride carbonyl group, leading to the formation of tert-butylacetate (Xu et al., 2005).
Diagnostic and Pharmacokinetic Studies
Compounds similar to this compound are utilized in diagnostic and pharmacokinetic studies. A method for the simultaneous quantitative determination of tert-butyldimethylsilyl derivatives of various metabolites in urine has been developed, which is essential for diagnosing and monitoring patients with functional tumors and inborn errors of metabolism (Muskiet et al., 1981).
Organic Synthesis
In organic synthesis, the use of tert-butyl groups is widespread. For instance, the synthesis of (+)-pseudococaine hydrochloride involves ring-closing iodoamination of tert-butyl substituted cycloheptenes, demonstrating the role of tert-butyl groups in complex organic synthesis processes (Brock et al., 2012).
Polymerization and Material Science
Tert-butyl groups play a significant role in polymerization and material science. The synthesis and polymerization of cyclic esters containing protected functional groups, including tert-butyl, have been described, highlighting their importance in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Sensory Materials and Detection Systems
Compounds with tert-butyl groups are also used in the development of sensory materials for detecting volatile substances. For example, strong blue emissive nanofibers constructed from benzothizole modified tert-butyl carbazole derivatives have been developed for detecting volatile acid vapors, showcasing the use of tert-butyl groups in chemosensor technology (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h9-10H,4-8,13H2,1-3H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLQNWJPAWXBA-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](C1CCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718520 | |
Record name | tert-Butyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
213475-52-6 | |
Record name | tert-Butyl (2S)-amino(cyclohexyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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